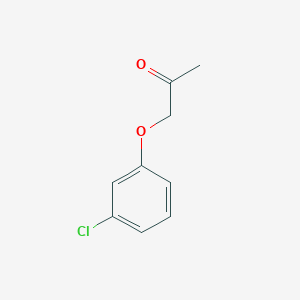

1-(3-氯苯氧基)丙انون-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorophenyl ketones generally involves the reaction of chlorophenyl groups with appropriate precursors. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, other related compounds are synthesized using various chlorophenyl precursors and aldehydes or acetates, often employing techniques like slow evaporation or copper-catalyzed alkyne-azide cycloaddition . These methods could potentially be adapted for the synthesis of 1-(3-Chlorophenoxy)propan-2-one.

Molecular Structure Analysis

The molecular structure of chlorophenyl ketones is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . The crystal structures can exhibit different space groups and exhibit intermolecular hydrogen bonds and other weak interactions that stabilize the conformation . The molecular geometry and vibrational frequencies are typically computed using density functional theory (DFT) methods, which provide a theoretical understanding that complements the experimental data .

Chemical Reactions Analysis

The reactivity of chlorophenyl ketones can be inferred from studies on similar compounds. For example, the HOMO and LUMO analysis indicates charge transfer within the molecules, which is crucial for understanding their chemical behavior . The molecular electrostatic potential (MEP) maps show regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These insights can be applied to predict the reactivity of 1-(3-Chlorophenoxy)propan-2-one in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ketones are characterized by their spectroscopic signatures, crystallography, and computational studies. The vibrational wavenumbers, hyperpolarizability, and infrared intensities are reported for these compounds . Theoretical calculations, such as DFT, are used to predict properties like HOMO-LUMO gaps, which correlate with chemical reactivity and stability . The antimicrobial and antiradical activities of some chlorophenyl ketones have been evaluated, indicating potential biological applications .

科学研究应用

聚合引发剂的合成:与“1-(3-氯苯氧基)丙انون-2”相关的化合物“1-氯-3-(2'-乙氧基乙氧基)-丙烷”已用于合成“3-(2'-乙氧基乙氧基)丙基锂”,它充当阴离子聚合引发剂 (Feng, 2005)。

杀菌活性:与“1-(3-氯苯氧基)丙انون-2”类似的化合物,例如取代的 2-(4-氯苯氧基)-1-(3-吡啶基)乙烷-1-醇,已被合成并显示出杀菌活性。这些化合物用于药理学和农用化学筛选 (Kuzenkov & Zakharychev, 2009)。

防腐和抗菌添加剂:1-庚硫基-3-(2'-氯苯氧基)-2-丙醇(与“1-(3-氯苯氧基)丙انون-2”相关的化合物)的衍生物已被探索作为润滑油中的潜在防腐和抗菌添加剂 (Mirzoeva et al., 2009)。

吡唑衍生物的合成:研究集中于合成和表征与“1-(3-氯苯氧基)丙انون-2”在结构上相关的化合物,如“1-(2-羟基-3,4-苯基-5-甲氧基)-3-(4-氯苯基)-丙烷-1,3-二酮”。这些化合物在化学研究中很有用 (Bijwe et al., 2011)。

调查二恶英形成:对相关化合物 2-氯苯酚的氧化降解的研究提供了对二恶英形成的见解,这对于理解环境污染非常重要 (Evans & Dellinger, 2005)。

化学合成和催化:有关于 1-(2-炔基苯氧基)丙انون-2 的铁催化分子内环化的研究,证明了其在化学合成和开发环境友好型催化方法中的用途 (Wang et al., 2009)。

吸附和催化研究:已研究 2-氯苯酚与铜表面的相互作用,以更好地理解二恶英化合物的催化形成,这与环境和催化化学有关 (Altarawneh et al., 2008)。

了解 PCDD/F 的形成:对从氯苯酚前体(如 2-氯苯酚)中 PCDD/F 的形成机制的研究,提供了对环境污染物形成的新见解 (Pan et al., 2013)。

属性

IUPAC Name |

1-(3-chlorophenoxy)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVYTAGSGZUOOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309424 |

Source

|

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenoxy)propan-2-one | |

CAS RN |

15422-18-1 |

Source

|

| Record name | NSC211928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)